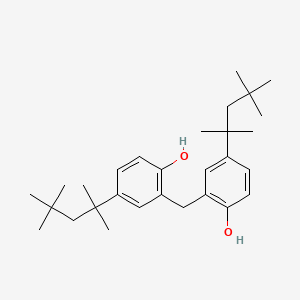

Phenol, 2,2'-methylenebis[4-(1,1,3,3-tetramethylbutyl)-

Description

The compound Phenol, 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)- (CAS 103597-45-1), commonly known as Bisoctrizole or Tinuvin 360, is a high-performance organic ultraviolet (UV) absorber. It features a methylene-bridged bis-phenol core substituted with benzotriazole moieties and branched alkyl groups (1,1,3,3-tetramethylbutyl, also known as tert-octyl). This structure enables broad-spectrum UV absorption (300–400 nm), covering both UV-A and UV-B ranges .

Properties

CAS No. |

27725-17-3 |

|---|---|

Molecular Formula |

C29H44O2 |

Molecular Weight |

424.7 g/mol |

IUPAC Name |

2-[[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol |

InChI |

InChI=1S/C29H44O2/c1-26(2,3)18-28(7,8)22-11-13-24(30)20(16-22)15-21-17-23(12-14-25(21)31)29(9,10)19-27(4,5)6/h11-14,16-17,30-31H,15,18-19H2,1-10H3 |

InChI Key |

NHKWEDRAPLIPAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)O |

Origin of Product |

United States |

Biological Activity

Phenol, 2,2'-methylenebis[4-(1,1,3,3-tetramethylbutyl)-] (CAS Number: 27725-17-3) is a synthetic organic compound known for its applications in various industrial processes, particularly as an antioxidant and stabilizer in plastics and rubber. This article delves into the biological activity of this compound, exploring its pharmacological properties, toxicological effects, and potential therapeutic applications.

- Molecular Formula: C29H44O2

- Molecular Weight: 424.67 g/mol

- LogP (octanol-water partition coefficient): 8.70

- IUPAC Name: 2,2'-methylenebis[4-(1,1,3,3-tetramethylbutyl)phenol]

Antioxidant Properties

Phenol derivatives are widely recognized for their antioxidant capabilities. The compound exhibits significant radical scavenging activity, which can protect cells from oxidative stress. This property is vital in preventing cellular damage associated with aging and various diseases.

Toxicological Studies

Research indicates that while phenolic compounds can provide beneficial effects through their antioxidant properties, they may also pose risks at certain concentrations. Studies have shown that high doses can lead to cytotoxicity in various cell lines:

| Study Reference | Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| HepG2 | >100 µM | Increased apoptosis | |

| HCT116 | >50 µM | Cell cycle arrest | |

| MCF-7 | >75 µM | Reduced proliferation |

The biological activity of phenol, 2,2'-methylenebis[4-(1,1,3,3-tetramethylbutyl)-] is primarily attributed to its ability to donate hydrogen atoms to free radicals. This mechanism effectively neutralizes reactive oxygen species (ROS), thereby mitigating oxidative damage.

Case Studies

-

Antioxidant Efficacy in Food Preservation

- A study demonstrated the effectiveness of phenolic antioxidants in extending the shelf life of lipid-containing foods by preventing rancidity through oxidative processes. The compound showed a marked decrease in peroxide values over time compared to controls lacking antioxidants.

-

Pharmacokinetics and Bioavailability

- Research into the pharmacokinetics of phenolic compounds revealed that their high lipophilicity (as indicated by the LogP value) enhances their absorption in lipid-rich tissues. This characteristic suggests potential applications in drug delivery systems where enhanced bioavailability is desired.

Potential Therapeutic Applications

Given its biological activity and antioxidant properties, phenol, 2,2'-methylenebis[4-(1,1,3,3-tetramethylbutyl)-] may hold promise in the following areas:

- Cancer Therapy: Due to its cytotoxic effects on cancer cell lines at high concentrations, further research could explore its potential as a chemotherapeutic agent.

- Neuroprotection: The compound's ability to scavenge free radicals may provide protective effects against neurodegenerative diseases characterized by oxidative stress.

Comparison with Similar Compounds

Research Findings

- Antimicrobial Activity: Related compounds like 2-(1,1-dimethylethyl)-4-(1,1,3,3-tetramethylbutyl)phenol exhibit potent antimicrobial properties, though Bisoctrizole’s efficacy in this area is undocumented .

- Synthetic Byproducts: Flowthrough pretreatment of lignin produces derivatives like 2,2′-methylenebis[6-(1,1-dimethylethyl)-4-methylphenol], highlighting the versatility of methylene-bis-phenol synthesis .

Preparation Methods

Synthesis Pathways and Reaction Mechanisms

Precursor Synthesis: 4-(1,1,3,3-Tetramethylbutyl)phenol

The tert-octylphenol precursor is synthesized via Friedel-Crafts alkylation of phenol with diisobutylene (2,4,4-trimethylpentene). Catalyzed by acidic clays or ion-exchange resins, the reaction proceeds at 80–120°C:

$$

\text{Phenol} + \text{Diisobutylene} \xrightarrow{\text{H}^+} 4\text{-(1,1,3,3-Tetramethylbutyl)phenol}

$$

Key parameters include:

Methylene Bridging via Condensation

The final step involves condensing two 4-(1,1,3,3-tetramethylbutyl)phenol molecules with formaldehyde under alkaline conditions:

$$

2\,\text{Ar-OH} + \text{CH₂O} \xrightarrow{\text{NaOH}} \text{Ar-CH₂-Ar} + \text{H₂O}

$$

Reaction Conditions

- Catalyst : 10–15% aqueous sodium hydroxide.

- Temperature : 80–120°C for 1–3 hours.

- Formaldehyde Source : Paraformaldehyde or formalin (37% aqueous).

Process Optimization

Analytical Characterization and Quality Control

Industrial-Scale Production Challenges

Recent Advances in Sustainable Synthesis

Catalytic Innovations

Q & A

Q. What are the established synthetic routes for Bisoctrizole, and what reaction conditions optimize yield?

Bisoctrizole is synthesized via a Mannich condensation reaction using 4-(1,1,3,3-tetramethylbutyl)phenol, ethylenediamine, and paraformaldehyde in a 2:1:3 molar ratio. Key conditions include refluxing in toluene or similar solvents, achieving yields of ~60%. Post-synthesis purification involves recrystallization or column chromatography to remove unreacted precursors .

Q. What analytical techniques are critical for characterizing Bisoctrizole’s structure and purity?

- Structural elucidation : X-ray crystallography confirms molecular geometry, while - and -NMR resolve aromatic and methylene proton environments. IR spectroscopy identifies hydroxyl and benzotriazole functional groups .

- Purity assessment : High-performance liquid chromatography (HPLC/UPLC) with UV detection (λ = 300–400 nm) ensures >98% purity. Mass spectrometry (ESI-MS) verifies molecular weight (658.87 g/mol) .

Q. How is Bisoctrizole incorporated into polymer matrices for UV stabilization, and what are optimal loadings?

Bisoctrizole is melt-blended into polymers like polyethylene (PE) or polycarbonate (PC) at 0.3–2.0% w/w. Compatibility studies recommend pre-dissolution in dichloromethane for homogeneous dispersion. Optimal loadings balance UV absorption (300–400 nm) with minimal impact on mechanical properties .

Advanced Research Questions

Q. What mechanistic insights explain Bisoctrizole’s broad-spectrum UV absorption?

The conjugated benzotriazole rings and tert-octyl substituents enable π→π* electronic transitions, absorbing UV-A/B (300–400 nm). Computational models (e.g., TD-DFT) correlate absorption maxima with intramolecular charge transfer between phenolic and triazole moieties. Experimental validation uses UV-Vis spectroscopy in solvents of varying polarity .

Q. How do synergistic effects between Bisoctrizole and antioxidants enhance polymer photostability?

Methodologies include:

- Accelerated weathering tests : Xenon-arc exposure (ASTM G155) with tensile strength monitoring.

- Radical scavenging assays : Electron paramagnetic resonance (EPR) to quantify hydroxyl radical suppression when combined with hindered amine light stabilizers (HALS) .

Q. What environmental safety assessments are critical for Bisoctrizole in academic research?

Q. How can QSAR models predict Bisoctrizole’s environmental partitioning and bioavailability?

Quantitative Structure-Activity Relationship (QSAR) parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.